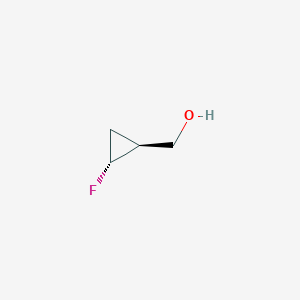

((1S,2R)-2-fluorocyclopropyl)methanol

Description

((1S,2R)-2-Fluorocyclopropyl)methanol is a chiral cyclopropane derivative characterized by a fluorine atom at the C2 position and a hydroxymethyl group at the C1 position of the cyclopropane ring. Its stereochemistry is critical in pharmaceutical applications, notably as a structural component in sitafloxacin, a fluoroquinolone antibiotic . The compound's synthesis involves cyclopropanation followed by selective fluorination and hydroxylation, as evidenced in the preparation of related quinolone derivatives .

Properties

IUPAC Name |

[(1S,2R)-2-fluorocyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQVQDAWPHHSMU-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2R)-2-fluorocyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by fluorination and reduction steps. One common method involves the reaction of a suitable alkene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom. The resulting fluorocyclopropane is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield ((1S,2R)-2-fluorocyclopropyl)methanol .

Industrial Production Methods

Industrial production of ((1S,2R)-2-fluorocyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, enantioselective synthesis methods may be employed to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

((1S,2R)-2-fluorocyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, CrO3, or other oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions include fluorinated ketones, aldehydes, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

((1S,2R)-2-fluorocyclopropyl)methanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((1S,2R)-2-fluorocyclopropyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s binding affinity and reactivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanol

- Molecular Formula : C₅H₇F₃O

- Key Features : Replaces the fluorine atom with a bulkier trifluoromethyl (-CF₃) group.

- Properties: Higher molecular weight (140.10 vs. ~118 Da for the target compound) due to the CF₃ group. Hazard profile includes flammability (H225) and skin irritation (H315) .

rac-[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol

- Molecular Formula : C₅H₉FO

- Key Features : Fluoromethyl (-CH₂F) substituent instead of a single fluorine.

- Properties: Lower molecular weight (104 Da) due to fewer fluorine atoms. Predicted collision cross-section (CCS) of 120.2 Ų for [M+H]+ suggests a compact structure .

[(1S,3R)-2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol

- Molecular Formula : C₅H₈F₂O₂

- Key Features : Difluoro substitution and additional hydroxymethyl group.

- Properties :

Stereochemical Variations

(2-Phenylcyclopropyl)methanol (Cis and Trans Isomers)

- Molecular Formula : C₁₀H₁₂O

- Properties :

[(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol

- Molecular Formula : C₁₁H₁₄O₂

- Key Features : Dual hydroxymethyl groups and a phenyl substituent.

- Properties: Molecular weight (178.23 Da) and polar surface area (PSA) are higher, favoring solubility in DMSO or methanol . Potential for bifunctional reactivity (e.g., esterification or glycosylation) due to two hydroxyl groups.

Physicochemical and Functional Comparisons

Biological Activity

((1S,2R)-2-fluorocyclopropyl)methanol is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a hydroxymethyl group contributes to its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of ((1S,2R)-2-fluorocyclopropyl)methanol, including its mechanism of action, synthesis methods, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₄H₇FO

- Molecular Weight : 90.10 g/mol

- Structural Features :

- Cyclopropyl ring

- Fluorine atom attached to one carbon

- Hydroxymethyl group (-CH₂OH) at another position

The stereochemistry of ((1S,2R)-2-fluorocyclopropyl)methanol allows it to act as a bioisostere in drug design, enhancing its potential as a therapeutic agent .

The mechanism by which ((1S,2R)-2-fluorocyclopropyl)methanol exerts its effects involves:

- Binding Affinity : The fluorine atom enhances binding affinity to specific enzymes and receptors through strong hydrogen bonds and dipole interactions .

- Conformational Rigidity : The cyclopropyl ring contributes to the compound's rigidity, influencing its overall conformation and interaction with biological targets .

Enzyme Interactions

Research indicates that ((1S,2R)-2-fluorocyclopropyl)methanol can interact with various enzymes:

- Potential Targets : It may serve as a precursor in drug development by influencing metabolic stability and bioavailability .

- Binding Studies : Interaction studies have shown that the compound's unique structure allows it to engage effectively with enzymes involved in metabolic pathways.

Case Studies

Recent studies have highlighted the potential applications of ((1S,2R)-2-fluorocyclopropyl)methanol in pharmacology:

- Fluorinated Derivatives : Investigations into fluorinated derivatives suggest improved activity at specific receptor sites, such as serotonin receptors .

- Therapeutic Potential : Its structural characteristics make it a candidate for developing drugs targeting various conditions, particularly those requiring enhanced pharmacokinetic properties .

Synthesis Methods

The synthesis of ((1S,2R)-2-fluorocyclopropyl)methanol typically involves several key steps:

- Starting Materials : Utilize readily available cyclopropane derivatives.

- Fluorination Process : Employ selective fluorination techniques to introduce the fluorine atom.

- Purification : Optimize purification methods to ensure high yield and enantioselectivity.

Innovative approaches such as continuous flow reactors have been utilized to enhance efficiency during industrial production .

Applications in Drug Development

((1S,2R)-2-fluorocyclopropyl)methanol's unique properties make it suitable for various applications:

- Drug Design : Its ability to mimic natural substrates allows it to be used in designing novel therapeutic agents.

- Research Probes : It serves as a valuable probe for studying the effects of fluorine substitution on biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.